
3-Hydroxy Xylazine
Overview
Description
3-Hydroxy Xylazine (CAS: 145356-33-8) is a major metabolite of Xylazine, an α2-adrenergic agonist primarily used in veterinary medicine as a sedative, analgesic, and muscle relaxant . Structurally, it is characterized by a hydroxyl group (-OH) at the 3-position of the aromatic ring, differentiating it from other metabolites like 4-Hydroxy Xylazine. Its molecular formula is C₁₂H₁₆N₂O₃S, with a molecular weight of 236.33 g/mol . This hydroxylation alters its physicochemical properties, including polarity and solubility, which influence its pharmacokinetics and detection in biological samples.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Xylazine typically involves the hydroxylation of xylazine. This can be achieved through various chemical reactions, including:
Hydroxylation using oxidizing agents: Common oxidizing agents such as hydrogen peroxide or peracids can be used to introduce the hydroxyl group at the desired position.
Catalytic hydroxylation: Transition metal catalysts like palladium or platinum can facilitate the hydroxylation process under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Xylazine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it back to xylazine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: Xylazine.
Substitution products: Various substituted xylazine derivatives.
Scientific Research Applications
3-Hydroxy Xylazine has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and potential as a tool in neurobiology research.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and sedation.
Industry: Utilized in the development of new veterinary drugs and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Hydroxy Xylazine involves its interaction with alpha-2 adrenergic receptors in the central nervous system. By binding to these receptors, it inhibits the release of norepinephrine and dopamine, leading to sedation, muscle relaxation, and analgesia . The hydroxyl group may also influence its binding affinity and pharmacokinetics, potentially altering its duration of action and potency.
Comparison with Similar Compounds
Structural and Analytical Differentiation
3-Hydroxy vs. 4-Hydroxy Xylazine
- Structural Differences: The hydroxyl group in 3-Hydroxy Xylazine is at the 3-position of the aromatic ring, while in 4-Hydroxy Xylazine, it is at the 4-position. This minor positional isomerism poses significant challenges in analytical differentiation .
Collision Cross-Section (CCS) :
Compound CCS (Ų) Derivatized CCS (Ų) This compound 153.4 258.0 / 264.5 4-Hydroxy Xylazine 153.1 260.9 / 271.1 High-resolution ion mobility spectrometry (SLIM IM-MS) is required to resolve these isomers, as traditional methods fail to separate them due to their nearly identical masses and CCS values . Derivatization with dansyl chloride enhances resolution by introducing distinct mobility features .
Xylazine vs. This compound
- Pharmacokinetics : The hydroxyl group in this compound increases its polarity, likely reducing its blood-brain barrier permeability compared to Xylazine. This may result in shorter central nervous system effects but prolonged detection in urine .
- Detection : Xylazine (protonated ion m/z 221.111) and its metabolites (protonated ion m/z 237.106) require advanced analytical workflows for differentiation in forensic and clinical settings .
Pharmacological and Toxicological Profiles
Comparison with Other α2-Adrenergic Agonists
- Romifidine and Detomidine : These veterinary sedatives share structural similarities with Xylazine but differ in substituents affecting receptor binding. For example, Romifidine has a longer duration of action in horses due to enhanced receptor affinity . This compound, as a metabolite, may retain partial α2-agonist activity but with reduced potency compared to the parent drug .
- Clinical Implications : Xylazine’s metabolites, including this compound, are implicated in prolonged sedation and toxicity in humans exposed to adulterated opioids. However, their specific contributions to adverse effects (e.g., skin ulcers, respiratory depression) remain understudied .
Detection and Forensic Relevance
- Analytical Challenges : Lower-resolution instruments may misidentify 3-Hydroxy and 4-Hydroxy Xylazine due to overlapping mobility features. SLIM IM-MS provides baseline resolution, critical for accurate forensic reporting .
- Epidemiological Data : this compound is increasingly detected in wastewater analyses, correlating with regions of high fentanyl use (e.g., Texas, USA). Its presence in wastewater serves as a biomarker for community-level xylazine exposure .
Biological Activity
3-Hydroxy xylazine is a significant metabolite of xylazine, a drug primarily used as a sedative and analgesic in veterinary medicine. Understanding the biological activity of this compound is crucial, especially given its implications in both therapeutic contexts and potential misuse scenarios. This article synthesizes recent research findings, case studies, and pharmacological data to provide a comprehensive overview of the biological activity of this compound.
This compound exhibits pharmacological properties similar to its parent compound, xylazine, primarily acting as an agonist at kappa opioid receptors (κOR). Research indicates that both xylazine and this compound activate G protein-coupled receptor (GPCR) pathways, specifically Gi1 and GoA pathways, while showing minimal activity at β-arrestin pathways .
Key Findings:
- Agonist Activity : this compound demonstrates agonistic activity at κOR with efficacy comparable to that of xylazine and salvinorin A but with reduced potency .
- Receptor Binding : It binds effectively to various receptors including α2 adrenergic receptors, which are central to its sedative effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is closely related to that of xylazine. Studies suggest rapid distribution within the body, particularly affecting the central nervous system (CNS) and kidneys. The compound's lipophilic nature facilitates quick diffusion across cell membranes .
Pharmacokinetic Parameters:
- Distribution Half-life : Approximately 1.21 to 5.97 minutes.
- Elimination Half-life : Ranges from 23.11 to 49.51 minutes.
- Volume of Distribution : Values between 1.9 and 2.5 L/kg have been reported .
Case Studies and Clinical Implications
The clinical implications of this compound are underscored by its association with adverse effects observed in case studies involving xylazine use. Notably, cases of intoxication have highlighted significant cardiovascular complications, including hypotension and bradycardia, which are also relevant for its metabolite .
Case Study Insights:
- Fatalities Linked to Xylazine : A systematic review noted that out of numerous cases involving xylazine, a significant proportion resulted in fatal outcomes when combined with opioids .
- Withdrawal Symptoms : Withdrawal symptoms from xylazine can mirror those seen with opioids, complicating treatment protocols for affected individuals .
Comparative Analysis
The following table summarizes the biological activities and effects of xylazine compared to its metabolite, this compound:
Compound | Primary Action | Potency at κOR | Additional Effects |
---|---|---|---|
Xylazine | Agonist at κOR | High | Sedation, respiratory depression |
This compound | Agonist at κOR | Moderate | Similar sedative effects as xylazine |
4-Hydroxy Xylazine | Minimal activity at κOR | Low | Less effective compared to parent |
Q & A
Basic Research Questions
Q. How can researchers design epidemiological studies to track xylazine prevalence in illicit drug supplies?
- Methodological Guidance : Use multi-jurisdictional toxicology surveillance systems to collect overdose death data, prioritizing regions with high opioid mortality rates (e.g., the Northeast U.S.). Standardize xylazine testing protocols to address underreporting biases and jurisdictional inconsistencies in forensic practices. Cross-reference overdose data with drug seizure reports and nonfatal overdose records to assess temporal and geographic trends .
- Data Tools : Implement state-level databases like the Overdose Information Network (e.g., Pennsylvania’s system) to monitor xylazine-fentanyl combinations. Include xylazine-specific fields in toxicology reports, such as concentration levels and co-occurring substances .
Q. What experimental models are appropriate for studying xylazine’s interaction with opioids like fentanyl?
- Preclinical Models : Utilize rodent self-administration (SA) paradigms to evaluate xylazine’s impact on fentanyl reinforcement and withdrawal behaviors. Measure dose-response relationships and neurochemical changes (e.g., dopamine release in reward pathways) using microdialysis or electrophysiology. Include control groups for xylazine-only exposure to isolate synergistic effects .
- Behavioral Metrics : Track sedation duration, respiratory depression, and locomotor activity in combination with opioid agonists. Compare outcomes to known opioid-adulterant pairs (e.g., heroin-cocaine) to identify unique xylazine interactions .
Q. How can harm reduction strategies be integrated into community-based xylazine research?
- Community Engagement : Partner with syringe service programs (SSPs) to distribute xylazine test strips and collect anonymized drug sample data. Use surveys to document user-reported adulteration trends and behavioral adaptations (e.g., switching from injection to smoking) .
- Clinical Linkages : Embed wound care protocols into harm reduction studies to address xylazine-associated skin lesions. Track healthcare utilization patterns among participants to evaluate intervention efficacy .
Advanced Research Questions
Q. How should researchers resolve contradictions in xylazine’s reported contribution to overdose mortality?
- Analytical Frameworks : Apply mixed-effects models to account for jurisdictional variability in toxicology testing completeness (e.g., states excluding ≥75% of deaths due to missing data). Conduct meta-analyses of regional studies, weighting results by testing protocol rigor and sample size .
- Case-Control Designs : Compare xylazine-positive and xylazine-negative overdose cohorts to isolate mortality risk factors (e.g., concurrent benzodiazepine use, naloxone response rates) .
Q. What methodologies elucidate the pharmacological mechanisms of xylazine-fentanyl interactions?
- In Vitro Studies : Use cell-based assays to quantify xylazine’s inhibition of endothelial cell proliferation and apoptosis induction, particularly at concentrations relevant to human exposure. Pair with opioid receptor binding assays to assess competitive or allosteric modulation .
- Translational Models : Employ ex vivo human tissue models (e.g., placental perfusions) to study xylazine’s hemodynamic effects in pregnancy, extrapolating from animal data on uterine blood flow reduction .
Q. How can longitudinal studies address gaps in understanding chronic xylazine exposure?
- Cohort Development : Recruit individuals with documented xylazine use via SSPs or emergency departments. Track outcomes such as cardiovascular dysfunction, cognitive impairment, and wound progression over 12–24 months. Include biomarkers (e.g., inflammatory cytokines) to correlate with clinical symptoms .
- Cross-Species Validation : Compare rodent neuroadaptation patterns (e.g., μ-opioid receptor density changes) with human neuroimaging data to identify conserved pathways of dependence .
Q. Methodological Resources
- Toxicology Analysis : Reference Kacinko et al. (2022) for forensic toxicology workflows, including LC-MS/MS protocols and interpretation of xylazine-drug combinations .
- Qualitative Research : Use semi-structured interviews to explore intentional vs. unintentional xylazine use, informed by migrant population studies in New York City .
- Policy Integration : Align studies with federal initiatives like the FAAX Plan to leverage funding for xylazine-specific surveillance and treatment trials .
Properties
IUPAC Name |
3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-2,4-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-8-4-5-10(15)9(2)11(8)14-12-13-6-3-7-16-12/h4-5,15H,3,6-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZCKOLZFUXBBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC2=NCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857865 | |
Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145356-33-8 | |
Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145356-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy Xylazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK69KM5TB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.